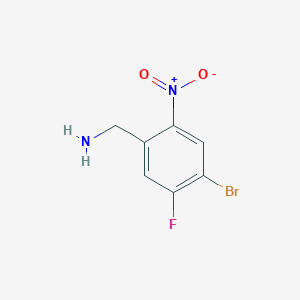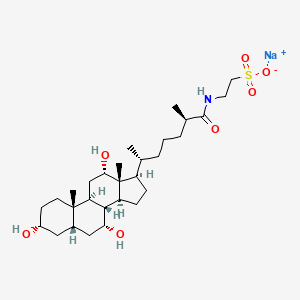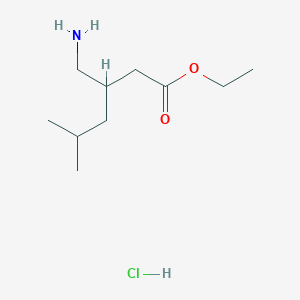![molecular formula C10H17ClN4O2S B13434019 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)
3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a sulfonyl group, and an azabicyclooctane structure, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base are common.
Construction of the Azabicyclooctane Structure: This step may involve cyclization reactions using suitable starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The triazole ring and sulfonyl group may interact with enzymes or receptors, modulating their activity. The azabicyclooctane structure may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-4H-1,2,4-triazole: Shares the triazole ring structure.
Sulfonyl Chlorides: Similar functional group.
Azabicyclooctane Derivatives: Similar bicyclic structure.
Uniqueness
3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[321]octane hydrochloride is unique due to the combination of its triazole ring, sulfonyl group, and azabicyclooctane structure
Eigenschaften
Molekularformel |
C10H17ClN4O2S |
|---|---|
Molekulargewicht |
292.79 g/mol |
IUPAC-Name |
3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C10H16N4O2S.ClH/c1-14-6-11-13-10(14)17(15,16)9-4-7-2-3-8(5-9)12-7;/h6-9,12H,2-5H2,1H3;1H |
InChI-Schlüssel |
MJOKRTLSAOCHKI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NN=C1S(=O)(=O)C2CC3CCC(C2)N3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)



![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)


